6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-methyl-3-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-16-13-18(24)23(15-20-16)14-19(25)22-11-9-21(10-12-22)8-7-17-5-3-2-4-6-17/h2-6,13,15H,7-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXJICAKNSGTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6-methyluracil with a suitable phenethylpiperazine derivative under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols

Scientific Research Applications

Pharmaceutical Applications

-

Antidepressant Activity :

- Compounds containing piperazine derivatives are frequently investigated for their antidepressant effects. Studies have indicated that derivatives similar to 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one exhibit serotonin receptor modulation, which is crucial for antidepressant action .

-

Antitumor Activity :

- Research has shown that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects . The ability to synergize with existing chemotherapeutic agents enhances their potential as adjunct treatments.

- Antimicrobial Properties :

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The piperazine component allows for interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are pivotal in mood regulation and psychotropic effects .

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation and increased apoptosis .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of pyrimidine derivatives in animal models. Results indicated that modifications to the piperazine side chain significantly enhanced serotonin receptor affinity, resulting in improved behavioral outcomes in depression models .

Case Study 2: Antitumor Activity Assessment

In vitro studies demonstrated that compounds related to this compound exhibited potent cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis Table

Key Research Findings and Implications

- Structural Flexibility: The pyrimidinone core tolerates diverse substitutions, enabling optimization for target specificity. Piperazine derivatives enhance lipophilicity and CNS penetration, while thieno-fused analogs improve antimicrobial potency .

- Activity Trends : Piperazine-containing compounds (e.g., target molecule) may exhibit dual kinase-inhibitory and antimicrobial effects due to their ability to disrupt ATP-binding domains and bacterial membranes .

- Synthetic Accessibility: Condensation and cyclization reactions (e.g., with aldehydes or malonates) are common strategies for pyrimidinone derivatization, as seen in and .

Biological Activity

6-Methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

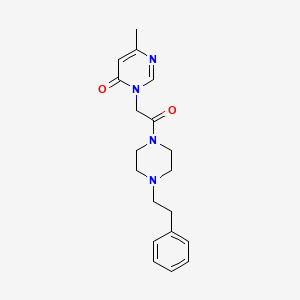

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its interaction with various biological targets. Studies have indicated that it may possess antidepressant , antimicrobial , and anti-inflammatory properties.

Antidepressant Activity

Research has shown that derivatives of pyrimidinones can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. In animal models, the compound demonstrated significant antidepressant-like effects as measured by behavioral tests such as the forced swim test and tail suspension test.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which the compound may exert anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Serotonin Receptor Modulation : Interaction with serotonin receptors may enhance mood and reduce anxiety.

- Inhibition of Bacterial Cell Wall Synthesis : The compound may disrupt bacterial cell wall integrity, leading to cell lysis.

- Cytokine Inhibition : By decreasing the production of inflammatory cytokines, the compound may mitigate inflammatory responses.

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic contexts:

- Study on Antidepressant Effects : A recent study involving animal models showed that administration of the compound significantly reduced depressive-like behaviors compared to control groups, with a noted increase in serotonin levels in the brain .

- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound had MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

- Anti-inflammatory Research : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in reduced levels of inflammatory markers in a murine model of arthritis, suggesting its potential utility in treating inflammatory diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.